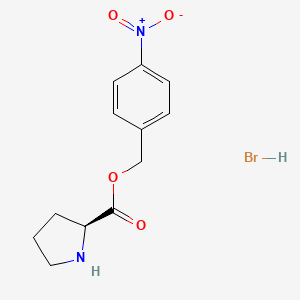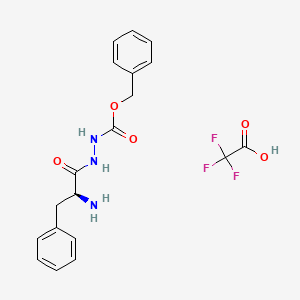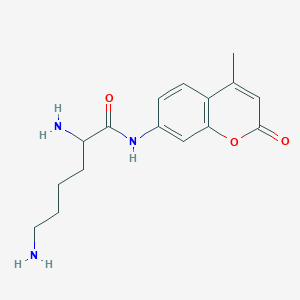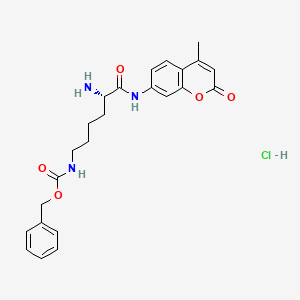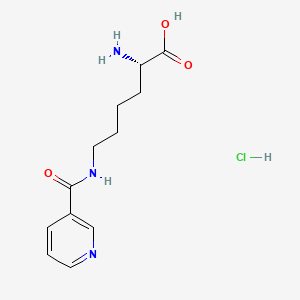
H-D-Thr(tBu)-OMe.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Thr(tBu)-OMe.HCl, also known as 1,1-dithia-2-thiabutane-1-yl O-methyl hydrochloride, is a small molecule compound with potential applications in scientific research. It is a chiral molecule with a dithiabutane-substituted threonine backbone. This compound has been studied extensively due to its potential applications in medicinal chemistry, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
Suplementos ergogénicos
H-D-Thr(tBu)-OH, un derivado de H-D-Thr(tBu)-OMe.HCl, se ha utilizado comercialmente como suplemento ergogénico {svg_1}. Estos suplementos están diseñados para mejorar el rendimiento físico, la resistencia o la recuperación. A menudo los utilizan los atletas y aquellos que participan en actividades físicas {svg_2}.
Tratamiento de la enfermedad de Huntington
This compound podría utilizarse potencialmente en el tratamiento de la enfermedad de Huntington (EH). La EH es un trastorno neurodegenerativo caracterizado por neurodegeneración, particularmente en el estriado y la corteza {svg_3}. La enfermedad suele aparecer en la mediana edad e incluye déficits cognitivos y trastornos motores que progresan con el tiempo {svg_4}.
Nanotecnología en medicina
La nanotecnología podría ser un campo prometedor para la aplicación de this compound. Por ejemplo, podría utilizarse para mejorar el transporte de fármacos a través de la barrera hematoencefálica (BBB) en el tratamiento de enfermedades como la EH {svg_5}. Esto podría aumentar la biodisponibilidad y la liberación lenta de fármacos macromoleculares en el sistema nervioso central {svg_6}.
Investigación genética
El compuesto también podría utilizarse en investigación genética, particularmente en estudios relacionados con enfermedades causadas por mutaciones genéticas como la EH {svg_7}. Potencialmente podría ayudar a comprender los efectos de las proteínas mutantes en la proteostasis celular, el transporte axonal, la transcripción, la traducción, la función mitocondrial y sináptica {svg_8}.
Mecanismo De Acción
The exact mechanism of action of H-D-Thr(tBu)-OMe.HCl is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, this compound may act as an agonist of certain receptors, such as the GABA receptor. This may explain its potential therapeutic effects in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to have a range of effects on the body. It is thought to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, it has been studied as a potential therapeutic agent for a variety of diseases, including cancer and diabetes. It has also been investigated as a potential drug for the treatment of Alzheimer’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-D-Thr(tBu)-OMe.HCl has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is that it is relatively easy to synthesize. Additionally, it has a wide range of potential applications in scientific research. However, there are some limitations to using this compound in lab experiments. For example, it is not yet fully understood how this compound works in the body, so its effects may not be fully predictable. Additionally, this compound is not widely available, so it can be difficult to obtain for research purposes.
Direcciones Futuras
There are a number of potential future directions for research on H-D-Thr(tBu)-OMe.HCl. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, further research could be done to develop new synthetic methods for this compound, as well as to develop new applications for this compound in scientific research.
Métodos De Síntesis
H-D-Thr(tBu)-OMe.HCl can be synthesized through a number of different methods. One of the most common methods is the Michael Addition reaction. In this reaction, a nucleophile (such as a thiol or amine) is added to an activated alkene, resulting in the formation of a new carbon-carbon bond. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate. Other methods of synthesis include the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Stetter reaction.
Propiedades
IUPAC Name |
methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHKEUUZUMQSAD-UOERWJHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC)N)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
